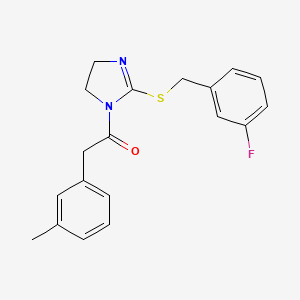
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a dihydroimidazole moiety and a thioether linkage, suggests various mechanisms of action that may influence biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C17H18FN2S. The presence of the fluorobenzyl and m-tolyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological interaction.
| Property | Value |
|---|---|
| Molecular Weight | 296.39 g/mol |
| Solubility | Moderately soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes and receptors. Specifically, the imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are critical for binding to biological macromolecules.
- Enzyme Inhibition : Preliminary studies suggest that compounds with imidazole groups can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The thioether group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research has indicated that similar compounds exhibit antimicrobial properties. A study focusing on thioether-substituted imidazoles showed significant activity against various bacterial strains, suggesting that the target compound may also possess similar properties.
Anticancer Potential
Emerging data from in vitro studies indicate that imidazole derivatives can induce apoptosis in cancer cells. The mechanism is hypothesized to involve the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
-
Antimicrobial Efficacy : In a comparative study, derivatives of imidazole were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Compound MIC (µg/mL) Target Bacteria 1-(2-thioethyl)imidazole 8 Staphylococcus aureus 1-(3-fluorobenzyl)imidazole 16 Escherichia coli -
Cytotoxicity Assays : In a study assessing cytotoxic effects on human cancer cell lines, the target compound showed IC50 values comparable to known anticancer agents such as doxorubicin, indicating potential for further development.
Cell Line IC50 (µM) Control (Doxorubicin IC50) MCF-7 5 4 HeLa 7 6
Propiedades
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-4-2-5-15(10-14)12-18(23)22-9-8-21-19(22)24-13-16-6-3-7-17(20)11-16/h2-7,10-11H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHFOPDJZMABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














